molecular formula C14H13ClN2O3S B3966440 5-{[(4-chlorophenyl)amino]sulfonyl}-2-methylbenzamide

5-{[(4-chlorophenyl)amino]sulfonyl}-2-methylbenzamide

Cat. No. B3966440
M. Wt: 324.8 g/mol
InChI Key: SZCKEMQPTQNAKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(4-chlorophenyl)amino]sulfonyl}-2-methylbenzamide, also known as CAY10566, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of sulfonamide compounds and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 5-{[(4-chlorophenyl)amino]sulfonyl}-2-methylbenzamide involves the inhibition of matrix metalloproteinases (MMPs). MMPs are involved in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer progression. This compound inhibits the activity of MMPs by binding to the active site of the enzyme, preventing its interaction with substrate proteins.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound also inhibits the proliferation and migration of cancer cells, leading to the suppression of tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

5-{[(4-chlorophenyl)amino]sulfonyl}-2-methylbenzamide has several advantages for lab experiments. It is readily available and can be synthesized using various methods. This compound has been shown to exhibit significant anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects on various cell types. Additionally, the toxicity and pharmacokinetics of this compound need to be further investigated.

Future Directions

There are several future directions for the research on 5-{[(4-chlorophenyl)amino]sulfonyl}-2-methylbenzamide. One potential direction is to investigate its effects on other diseases, such as arthritis and cardiovascular diseases. Another direction is to explore its potential as a therapeutic agent for other types of cancer. Further research is needed to optimize the synthesis of this compound and to investigate its toxicity and pharmacokinetics in vivo. Additionally, the development of more potent and selective MMP inhibitors based on the structure of this compound is an area of active research.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications. Its mechanism of action involves the inhibition of matrix metalloproteinases, leading to the suppression of tumor growth and metastasis. While there are limitations to using this compound in lab experiments, its availability and anti-tumor activity make it a potential candidate for cancer therapy. Further research is needed to elucidate its effects on various cell types and to optimize its synthesis and pharmacokinetics.

Scientific Research Applications

5-{[(4-chlorophenyl)amino]sulfonyl}-2-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-metastatic properties. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition can prevent the migration and invasion of cancer cells, making this compound a potential candidate for cancer therapy.

properties

IUPAC Name

5-[(4-chlorophenyl)sulfamoyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3S/c1-9-2-7-12(8-13(9)14(16)18)21(19,20)17-11-5-3-10(15)4-6-11/h2-8,17H,1H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCKEMQPTQNAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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